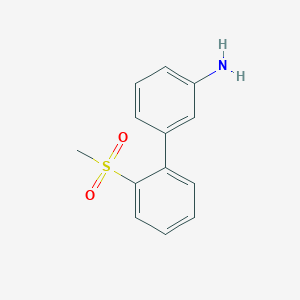
3-(2-Methylsulfonylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylsulfonylphenyl)aniline: is an organic compound characterized by the presence of an aniline group attached to a phenyl ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylsulfonylphenyl)aniline typically involves the nitration of aniline derivatives followed by reduction and sulfonation reactions. One common method includes the nitration of 2-methylsulfonylbenzene to form 2-methylsulfonyl-1-nitrobenzene, which is then reduced to 2-methylsulfonylaniline. The final step involves the coupling of this intermediate with aniline under specific conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylsulfonylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 3-(2-Methylsulfonylphenyl)aniline is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Medicine: Research is ongoing to explore its use as an intermediate in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-(2-Methylsulfonylphenyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Aniline: A simpler aromatic amine with a phenyl group attached to an amino group.
2-Methylsulfonylaniline: Similar structure but lacks the additional phenyl group.
Phenylsulfonylmethylamine: Contains a sulfonyl group but differs in the position and nature of substitution
Uniqueness: 3-(2-Methylsulfonylphenyl)aniline is unique due to the presence of both an aniline group and a methylsulfonyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
3-(2-methylsulfonylphenyl)aniline |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3 |
InChI Key |
VHLCGMUEPXEZHO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















